JNJ-10397049
Übersicht
Beschreibung
JNJ-10397049 is a potent and highly selective antagonist of the orexin 2 receptor. This compound has been studied for its sleep-promoting effects and its ability to attenuate the reinforcing effects of ethanol in animal models . The chemical formula of this compound is C19H20Br2N2O3, and it has a molar mass of 484.188 grams per mole .
Wissenschaftliche Forschungsanwendungen
JNJ-10397049 hat mehrere Anwendungen in der wissenschaftlichen Forschung, darunter:
Chemie: Als Werkzeugverbindung verwendet, um den Orexin-2-Rezeptor und seine Rolle in verschiedenen physiologischen Prozessen zu untersuchen.
Biologie: Hilft beim Verständnis der Rolle von Orexin-Rezeptoren bei der Schlafregulierung und Sucht.
Medizin: Untersucht auf seine potenziellen therapeutischen Anwendungen bei Schlafstörungen und Alkoholabhängigkeit.
Industrie: Wird bei der Entwicklung neuer Medikamente verwendet, die das Orexinsystem anvisieren.
Wirkmechanismus
This compound entfaltet seine Wirkung, indem es selektiv an den Orexin-2-Rezeptor bindet und ihn antagonisiert. Dieser Rezeptor ist an der Regulierung von Wachheit und Erregung beteiligt. Durch die Blockierung des Orexin-2-Rezeptors fördert this compound den Schlaf und reduziert die verstärkenden Wirkungen von Ethanol. Die molekularen Ziele umfassen den Orexin-2-Rezeptor, und die beteiligten Signalwege sind mit der Regulierung von Schlaf und Sucht verbunden .
Wirkmechanismus
Target of Action
JNJ-10397049, also known as 1-(2,4-Dibromophenyl)-3-((4S,5S)-2,2-dimethyl-4-phenyl-(1,3)dioxan-5-yl)urea, is a potent and selective antagonist of the orexin 2 receptor (OX2R) . The OX2R is a G protein-coupled receptor activated by the neuropeptides orexin-A and orexin-B . Orexins perform various physiological functions, including the regulation of emotion, feeding, metabolism, respiration, and sleep/wakefulness .
Mode of Action
This compound interacts with its target, the OX2R, by binding to it selectively and potently, with a pKi value of 8.3 . This interaction results in the antagonism of the OX2R, inhibiting the receptor’s activation by orexins .
Biochemical Pathways
The orexin signaling pathway, which involves the activation of OX2R by orexins, plays a central role in various biological functions . The antagonism of OX2R by this compound affects these functions. For instance, it has been shown that sleep and wakefulness, which are regulated by the orexin signaling pathway, orchestrate the proliferation and differentiation of oligodendrocytes .
Result of Action
The action of this compound results in significant molecular and cellular effects. For instance, it has been found to significantly increase the proliferation of neural progenitor cells (NPCs) at lower concentrations . Moreover, this compound facilitates the progression of differentiation of NPCs towards the oligodendroglial lineage, as indicated by the considerable expression of Olig2 and 2’,3’-cyclic-nucleotide 3’-phosphodiesterase, as well as the decreased expression of the nestin marker .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the compound’s effect on the proliferation and differentiation of NPCs was observed under specific experimental conditions . .
Biochemische Analyse
Biochemical Properties
JNJ-10397049 interacts primarily with the orexin 2 receptor (OX2R), exhibiting a high degree of selectivity . It has a pKi of 8.3, indicating a strong binding affinity for the OX2R . This interaction with OX2R is crucial for the compound’s biological effects .
Cellular Effects
This compound has been shown to influence various cellular processes. For instance, it has been found to promote non-rapid eye movement (NREM) sleep in animal models . In the context of neuroinflammation, this compound has been observed to reduce the expression of pro-inflammatory factors IL-1β and TNF-α, and inhibit microglial activation .
Molecular Mechanism
The molecular mechanism of this compound involves its antagonistic action on the OX2R . By binding to this receptor, it inhibits the activity of orexins, neuropeptides that play a crucial role in wakefulness and other biological functions . This results in an increase in NREM sleep .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound has been observed to induce a significant reduction in NREM sleep latency and an increase in NREM sleep duration during the first 2 hours after administration .
Dosage Effects in Animal Models
In animal models, the effects of this compound have been shown to vary with dosage. At doses of 10 mg/kg, it was found to increase NREM duration . Furthermore, it has been reported to dose-dependently reduce ethanol-reinforced lever presses, indicating a selective effect for ethanol .
Transport and Distribution
The OX2R, its primary target, is widely distributed throughout the central nervous system, suggesting that this compound may also have a widespread distribution .
Subcellular Localization
The subcellular localization of this compound is not explicitly known. Given its antagonistic action on the OX2R, it is likely to be found in regions where this receptor is expressed. The OX2R is known to be present in various regions of the brain, including the hypothalamus .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von JNJ-10397049 umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von der Einführung von funktionellen Gruppen. Die wichtigsten Schritte umfassen:
Bildung der Kernstruktur: Dies beinhaltet die Reaktion von 2,4-Dibromphenylisocyanat mit einem geeigneten Amin, um das Harnstoffderivat zu bilden.
Cyclisierung: Das Zwischenprodukt wird dann cyclisiert, um die Dioxanringstruktur zu bilden.
Industrielle Produktionsmethoden
Die industrielle Produktion von this compound folgt ähnlichen Synthesewegen, ist aber für die Großproduktion optimiert. Dazu gehören die Verwendung von Reaktionen mit hoher Ausbeute, effizienten Reinigungsmethoden und skalierbaren Reaktionsbedingungen, um eine gleichbleibende Qualität und Reinheit des Endprodukts zu gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
JNJ-10397049 durchläuft verschiedene Arten von chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann unter bestimmten Bedingungen oxidiert werden, um verschiedene oxidierte Derivate zu bilden.
Reduktion: Reduktionsreaktionen können verwendet werden, um die funktionellen Gruppen an der Verbindung zu modifizieren.
Substitution: Die Bromatome in der Verbindung können unter Verwendung geeigneter Reagenzien durch andere funktionelle Gruppen substituiert werden.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel umfassen Kaliumpermanganat und Wasserstoffperoxid.
Reduktion: Als Reduktionsmittel werden Lithiumaluminiumhydrid und Natriumborhydrid verwendet.
Substitution: Nucleophile Substitutionsreaktionen können mit Reagenzien wie Natriummethoxid oder Kalium-tert-butoxid durchgeführt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. So kann die Oxidation zur Bildung hydroxylierter Derivate führen, während Substitutionsreaktionen verschiedene funktionelle Gruppen an den Brompositionen einführen können .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
Suvorexant: Ein weiterer Orexin-Rezeptor-Antagonist, der zur Behandlung von Schlaflosigkeit eingesetzt wird.
Almorexant: Ein dualer Orexin-Rezeptor-Antagonist, der auf seine schlaffördernden Wirkungen untersucht wird.
MK-1064: Ein selektiver Orexin-2-Rezeptor-Antagonist mit ähnlichen schlaffördernden Eigenschaften.
Einzigartigkeit
JNJ-10397049 ist aufgrund seiner hohen Selektivität für den Orexin-2-Rezeptor gegenüber dem Orexin-1-Rezeptor einzigartig, was es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rolle des Orexin-2-Rezeptors bei Schlaf und Sucht macht .
Eigenschaften
IUPAC Name |
1-(2,4-dibromophenyl)-3-[(4S,5S)-2,2-dimethyl-4-phenyl-1,3-dioxan-5-yl]urea | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20Br2N2O3/c1-19(2)25-11-16(17(26-19)12-6-4-3-5-7-12)23-18(24)22-15-9-8-13(20)10-14(15)21/h3-10,16-17H,11H2,1-2H3,(H2,22,23,24)/t16-,17-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBKIJGLHFFQHBE-IRXDYDNUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCC(C(O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(OC[C@@H]([C@@H](O1)C2=CC=CC=C2)NC(=O)NC3=C(C=C(C=C3)Br)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20Br2N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501336831 | |
Record name | JNJ-10397049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
484.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
708275-58-5 | |
Record name | JNJ-10397049 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0708275585 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | JNJ-10397049 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501336831 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | JNJ-10397049 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1B419P24AV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does JNJ-10397049 interact with its target, the orexin 2 receptor, and what are the downstream effects of this interaction?
A: this compound selectively binds to the OX2R, preventing the binding of its endogenous ligands, orexin A and orexin B. This antagonism inhibits the downstream signaling pathways usually activated by orexins. [, , ] These pathways are involved in promoting wakefulness, increasing energy expenditure, and modulating neurotransmitter release. [, ] By blocking these pathways, this compound promotes sleep, reduces food intake, and alters neurotransmitter levels in specific brain regions. [, , ]
Q2: Can you elaborate on the specific effects of this compound on neurotransmitter systems?
A: Research indicates that this compound administration is associated with decreased extracellular histamine levels in the lateral hypothalamus. [] This decrease in histamine, a neurotransmitter linked to wakefulness, is thought to contribute to the sleep-promoting effects of OX2R antagonism. [] Conversely, this compound can lead to increased dopamine release in the prefrontal cortex. [] This increase in dopamine, a neurotransmitter involved in reward and motivation, might play a role in the complex interplay between OX1R and OX2R antagonism on sleep regulation. []
Q3: What is the significance of the selective antagonism of the OX2R by this compound, particularly in comparison to dual orexin receptor antagonists?
A: While dual orexin receptor antagonists (DORAs) block both OX1R and OX2R, this compound selectively targets OX2R. [, ] Studies have shown that OX2R antagonism alone is sufficient to induce and sustain sleep. [] Interestingly, co-administration of this compound with an OX1R antagonist attenuates the sleep-promoting effects of this compound, suggesting a complex interplay between these receptors in sleep regulation. [] This highlights the importance of understanding the distinct roles of each receptor subtype in developing targeted therapies for sleep disorders.
Q4: Beyond sleep regulation, what other potential therapeutic applications are being explored for this compound?
A4: this compound has shown promise in preclinical models for its potential in other areas:
Q5: What are the limitations of the current research on this compound?
A: While promising, most research on this compound is preclinical, relying heavily on animal models and in vitro studies. Further research, particularly clinical trials, is needed to confirm its efficacy and safety profile in humans. [, , ] Additionally, more in-depth investigations are needed to fully elucidate the complex interplay between OX1R and OX2R and their downstream signaling pathways, which will ultimately inform the development of more targeted and effective therapies.
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.